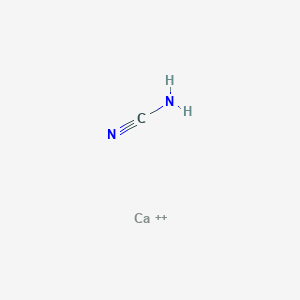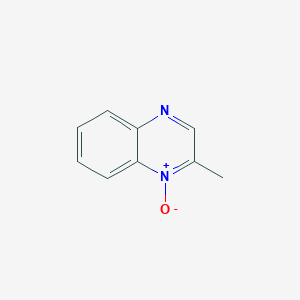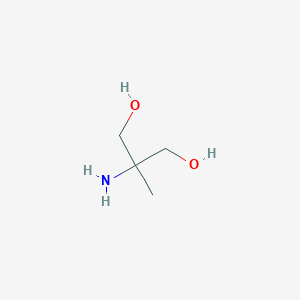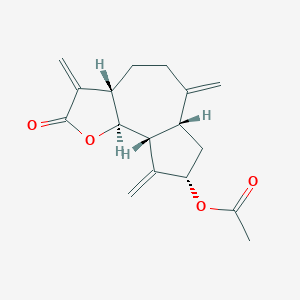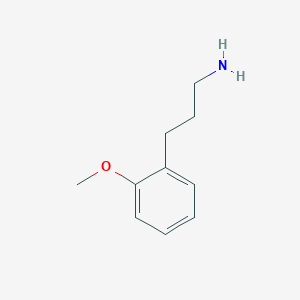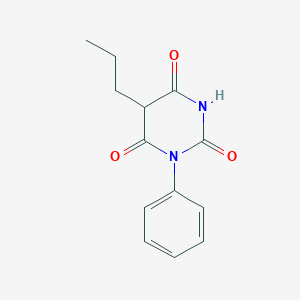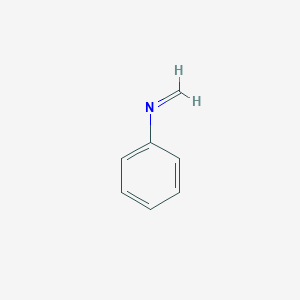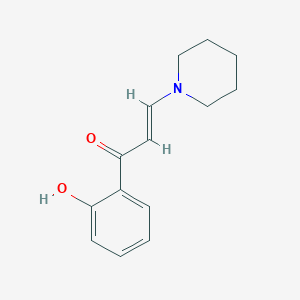![molecular formula C9H13NO B094340 4-[(Dimethylamino)methyl]phenol CAS No. 103-87-7](/img/structure/B94340.png)
4-[(Dimethylamino)methyl]phenol
Übersicht
Beschreibung
4-[(Dimethylamino)methyl]phenol is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is characterized by the presence of a dimethylamino group attached to a phenol moiety, which can participate in a variety of chemical reactions and form complexes with metals .
Synthesis Analysis
The synthesis of derivatives of 4-[(dimethylamino)methyl]phenol has been reported through various methods. For instance, lithium and sodium phenolates of 2-[(dimethylamino)methyl]phenol and its derivatives have been synthesized and studied using NMR spectroscopy and X-ray diffraction . Another derivative, (E)-4-(3-(dimethylamino)prop-1-enyl) phenol, was synthesized through a one-pot method involving the reaction of (E)-3-(4-hydroxyphenyl) acrylic acid with dimethylamine and formaldehyde . Additionally, a Mannich reaction followed by methylation and nucleophilic substitution was used to synthesize eugenol derivatives, including 4-allyl-6-(dimethylamino)methyl-2-methoxy phenol .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various techniques. X-ray diffraction studies have revealed the solid-state structures of complexes derived from 2,6-bis[(dimethylamino)methyl]-4-methylphenol , as well as the crystal structure of (E)-4-(3-(dimethylamino)prop-1-enyl) phenol . These studies provide insights into the planarity of the molecules and the angles between different rings in the structures.
Chemical Reactions Analysis
4-[(Dimethylamino)methyl]phenol and its derivatives exhibit interesting reactivity. For example, 4-(dimethylamino)phenol (DMAP) can form a quinoid compound that undergoes sequential oxidation/addition reactions, leading to the formation of a highly reactive cyclization product when reacted with glutathione . Nitro-substituted derivatives have been used as solvatochromic switches and probes for investigating preferential solvation in solvent mixtures, demonstrating the compound's ability to interact with different solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[(dimethylamino)methyl]phenol derivatives have been characterized through various studies. The solvatochromic behavior of nitro-substituted phenolates indicates their interaction with the solvent environment . The luminescent properties of certain derivatives have also been investigated, revealing the potential for applications in optical materials . The crystallographic data, including space group, lattice parameters, and molecular structure, have been determined for some derivatives, which is essential for understanding their physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : 4-[(Dimethylamino)methyl]phenol is used in synthesizing lithium and sodium phenolates with structures studied through NMR spectroscopy and X-ray diffraction (Koten et al., 1993).
Analytical Chemistry Applications : It is studied for its optical and protolytic properties, particularly in nonaqueous solvents, for determining the functional composition of compounds by potentiometric titration (Evtushenko et al., 2003).
Metal Complexes and DNA Interactions : Schiff base ligands of this compound have been synthesized and analyzed for their interactions with DNA and plasma proteins. Their potential as DNA probes and anticancer agents has been explored, highlighting their significance in biochemistry (Rani et al., 2020).
Catalysis in Organic Reactions : 4-[(Dimethylamino)methyl]phenol derivatives have been used as catalysts in acylation reactions, demonstrating their role in organic synthesis (Liu et al., 2014).
Photocatalytic Degradation Studies : Its derivatives have been identified in the photocatalytic degradation processes of certain dyes, contributing to understanding environmental degradation mechanisms (Chen & Lu, 2007).
Interaction with Biological Molecules : Studies show the formation of glutathione conjugates with 4-[(Dimethylamino)methyl]phenol and their reactivity, relevant in toxicology and pharmacology (Ludwig & Eyer, 1995).
Synthesis of Derivative Compounds : Research has been conducted on synthesizing derivatives of 4-[(Dimethylamino)methyl]phenol through reactions like the Mannich reaction and methylation, indicating its versatility in organic synthesis (Perangin-angin, 2019).
Metabolism and Biotransformation Studies : Its biotransformation and effects have been studied in dogs, providing insights into its metabolism and potential impacts on health (Gaber et al., 1977).
Antimicrobial and Antidiabetic Activities : 4-Aminophenol derivatives, including 4-[(Dimethylamino)methyl]phenol, have been synthesized and evaluated for antimicrobial and antidiabetic activities, showing potential in medicinal chemistry (Rafique et al., 2022).
Fluoroionophores Development : It has been used in developing fluoroionophores for metal recognition, indicating applications in analytical and environmental chemistry (Hong et al., 2012).
Safety And Hazards
This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures.
Relevant Papers The paper titled “4-Dimethylamino Phenol” provides a detailed discussion on the use of 4-Dimethylaminophenol as an antidote for cyanide poisoning . It also discusses the mechanism of action of this compound .
Eigenschaften
IUPAC Name |
4-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVPEIKDMMISQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041495 | |
| Record name | 4-((Dimethylamino)methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]phenol | |
CAS RN |
103-87-7 | |
| Record name | 4-[(Dimethylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((Dimethylamino)methyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[(dimethylamino)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-((Dimethylamino)methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-dimethylamino-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((DIMETHYLAMINO)METHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA8M8AIM6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

